ML364

概要

説明

ML364は、ユビキチン特異的ペプチダーゼ2(USP2)を特異的に標的とする低分子阻害剤です。 細胞周期停止を誘導し、細胞周期調節に関与するタンパク質であるサイクリンD1の分解を促進する能力により、科学研究において大きな可能性を示しています .

準備方法

ML364の合成は、コア構造の調製から始まり、官能基の導入によって複数のステップで構成されています。正確な合成経路と反応条件は、企業秘密であり、公表されていません。 この化合物は、研究目的で様々な量と純度で入手可能であることが知られています .

化学反応の分析

ML364は、酸化や還元などの従来の化学反応ではなく、主に結合相互作用を起こします。USP2に直接結合して、その脱ユビキチン化活性を阻害します。 この結合は、サイクリンD1の分解を増加させ、細胞周期停止を引き起こします . これらの相互作用から生成される主要な生成物は、以前はUSP2によって安定化されていた分解されたタンパク質です。

科学研究への応用

This compoundは、科学研究において幅広い用途を持っています:

がん研究: USP2のがん細胞増殖と生存における役割を研究するために使用されてきました。

抗ウイルス研究: This compoundは、コロナウイルスの宿主細胞への侵入に関与する受容体であるACE2の脱ユビキチン化を阻害する能力から、潜在的な抗ウイルス剤として研究されています.

細菌のクオラムセンシング: This compoundは、様々な病原性細菌のクオラムセンシングシステムを阻害し、それらの毒性を低下させる可能性を示しています.

科学的研究の応用

ML364 has a wide range of applications in scientific research:

Cancer Research: It has been used to study the role of USP2 in cancer cell proliferation and survival.

Antiviral Research: This compound has been explored as a potential antiviral agent due to its ability to inhibit the deubiquitination of ACE2, a receptor involved in the entry of coronaviruses into host cells.

Bacterial Quorum Sensing: This compound has shown potential in disrupting the quorum sensing systems of various bacterial pathogens, thereby reducing their virulence.

作用機序

ML364は、USP2の触媒ドメインに結合してその脱ユビキチン化活性を阻害することにより、その効果を発揮します。この阻害は、サイクリンD1の分解を増加させ、細胞周期停止を引き起こします。 さらに、this compoundは細胞内ATPレベルを低下させ、ミトコンドリア反応性酸素種(ROS)レベルを上昇させることが示されています .

類似化合物との比較

ML364は、USP2を特異的に阻害するという点でユニークです。その他の類似化合物には、以下のようなものがあります。

USP7阻害剤: これらの化合物は、ユビキチン特異的ペプチダーゼ7を標的としており、がん治療における可能性を示しています。

USP8阻害剤: これらの阻害剤は、ユビキチン特異的ペプチダーゼ8を標的としており、様々な疾患における治療の可能性が研究されています.

This compoundは、USP2に対する高い選択性と、サイクリンD1の分解による細胞周期停止を誘導する能力によって際立っています .

生物活性

ML364 is a small molecule inhibitor primarily targeting the deubiquitinase USP2, which plays a crucial role in regulating protein degradation and cellular processes such as the cell cycle and DNA repair. This compound has garnered significant attention for its potential therapeutic applications in cancer treatment and its effects on bacterial virulence.

Inhibition of USP2

This compound specifically inhibits USP2, leading to the degradation of its substrates, most notably cyclin D1. The inhibition results in:

- Increased Cyclin D1 Degradation : this compound has an IC₅₀ of approximately 1.1 μM, indicating effective binding to USP2 and subsequent degradation of cyclin D1 in various cancer cell lines, including HCT116 and Mino .

- Cell Cycle Arrest : The compound induces cell cycle arrest, as evidenced by flow cytometry assays that show a significant increase in the sub-G1 population of treated cells, indicating apoptosis .

Effects on Cancer Cell Lines

This compound has been tested across several cancer cell lines, demonstrating its antiproliferative effects:

- Cell Viability Reduction : In HCT116, Mino, LnCAP (prostate cancer), and MCF7 (breast cancer) cells, this compound reduced cell viability in a dose-dependent manner, correlating with cyclin D1 degradation .

- Enhanced TRAIL Sensitivity : this compound enhances the sensitivity of cancer cells to TRAIL-mediated apoptosis by promoting the degradation of survivin, a protein that inhibits apoptosis .

Antiviral and Antibacterial Properties

Recent studies have also revealed that this compound possesses broad-spectrum antivirulence activity against various bacterial pathogens by interfering with their quorum sensing systems:

- Quorum Sensing Inhibition : this compound disrupts the signaling mechanisms of both Gram-negative and Gram-positive bacteria, inhibiting biofilm formation and reducing virulence factor production such as pyocyanin in Pseudomonas aeruginosa and staphyloxanthin in Staphylococcus aureus .

- In Vivo Efficacy : In animal models, this compound significantly improved survival rates and reduced bacterial loads in infected mice, highlighting its potential as an antimicrobial agent .

Research Findings Overview

The following table summarizes key research findings related to this compound's biological activity:

Case Study 1: Cancer Cell Line Response

In a study examining the effects of this compound on mantle cell lymphoma cells (Mino), treatment resulted in significant reductions in cyclin D1 levels over time. The proteasome inhibitor MG132 was used to confirm that cyclin D1 degradation was proteasome-dependent. This study highlights the potential of this compound as a therapeutic agent targeting specific pathways involved in tumor growth.

Case Study 2: Quorum Sensing Disruption

特性

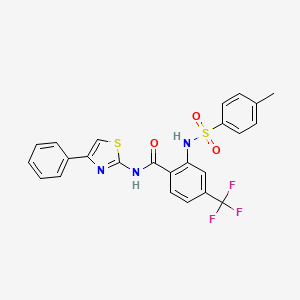

IUPAC Name |

2-[(4-methylphenyl)sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18F3N3O3S2/c1-15-7-10-18(11-8-15)35(32,33)30-20-13-17(24(25,26)27)9-12-19(20)22(31)29-23-28-21(14-34-23)16-5-3-2-4-6-16/h2-14,30H,1H3,(H,28,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZUGMNXETPARLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)C(=O)NC3=NC(=CS3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18F3N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。